In Silico Pharmacokinetic Differentiation: Enhanced Lipophilicity (LogP) vs. 1-Methyl Analog
Computational analysis indicates a clear differentiation in predicted lipophilicity between 1-(propan-2-yl)-1H-pyrazole-3-sulfonamide and its 1-methyl analog. The target compound's LogP is calculated as 0.1114, which is a key parameter for predicting its behavior in biological systems and its suitability for further derivatization . This value differs from that of the 1-methyl analog, 1-methyl-1H-pyrazole-3-sulfonamide, for which a computed LogP of -0.292 has been reported, indicating significantly lower lipophilicity for the methyl-substituted compound [1].
| Evidence Dimension | Predicted lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.1114 |
| Comparator Or Baseline | 1-Methyl-1H-pyrazole-3-sulfonamide: LogP = -0.292 |
| Quantified Difference | Difference of +0.4034 LogP units |
| Conditions | In silico computational prediction |
Why This Matters
This difference in LogP directly impacts the compound's solubility profile and its ability to cross biological membranes, making the isopropyl derivative a more lipophilic starting point for medicinal chemistry programs targeting intracellular or CNS-penetrant molecules.
- [1] ChemExper Chemical Directory. (n.d.). 1-Methyl-1H-pyrazole-3-sulfonamide (CAS 88398-97-4) - Properties. Retrieved April 23, 2026. View Source
